Potassium antimony tartrate hydrate

Beschreibung

Historical Development of Antimony Tartrate Chemistry

The history of antimony and its compounds dates back to antiquity, with the naturally occurring antimony sulfide (B99878), stibnite, being used as a cosmetic in ancient Egypt. thefreedictionary.com However, the synthesis of potassium antimony tartrate is a more recent development, first described in the 17th century. The German alchemist Adrian von Mynsicht is credited with its first preparation in 1631. thechemicalelements.com His method involved boiling antimony trioxide with cream of tartar (potassium hydrogen tartrate). thechemicalelements.com For centuries, this compound, in its hydrated form, was a prominent, if hazardous, feature in medicine. wikipedia.orgtaylorandfrancis.com

Early chemical investigations were primarily focused on its empirical preparation and its potent emetic properties. wikipedia.org The 18th and 19th centuries saw further refinements in its synthesis and a growing, though often qualitative, understanding of its chemical nature. It was recognized as a double salt of potassium and antimony with tartaric acid. thechemicalelements.com The development of classical analytical methods allowed for the determination of its elemental composition, leading to the assignment of its chemical formula, which is now understood to be K₂[Sb₂(C₄H₂O₆)₂]·nH₂O. wikipedia.org

Evolution of Research Perspectives on Complex Antimony(III) Compounds

The 20th century marked a significant shift in the study of potassium antimony tartrate, moving from a focus on its bulk properties to a detailed examination of its molecular structure and the nature of the antimony(III) coordination environment. The advent of X-ray crystallography provided the first definitive insights into the complex three-dimensional arrangement of atoms within the crystal. These studies revealed that the core of the compound is a binuclear anion, [Sb₂(C₄H₂O₆)₂]²⁻, where two antimony(III) atoms are bridged by two tartrate ligands. wikipedia.orgd-nb.info

Modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), have further elucidated the behavior of antimony-tartrate complexes in solution. researchgate.net These studies have revealed the existence of different isomeric forms in solution and in the gas phase, highlighting the dynamic nature of these complexes. researchgate.net Research has also expanded to include a variety of other antimony(III) complexes with different ligands, exploring the influence of the ligand structure on the coordination chemistry and potential applications of the resulting compounds. mdpi.commdpi.comkfupm.edu.sa

Contemporary Research Landscape and Unaddressed Scientific Challenges

Current research on potassium antimony tartrate hydrate (B1144303) and related antimony(III) compounds is multifaceted, extending into materials science and catalysis. The polar nature of some antimony tartrate crystals has led to investigations into their nonlinear optical properties, with potential applications in laser technology. d-nb.infosyr.edu For instance, thallium antimony(III) tartrate dihydrate has been shown to exhibit second-harmonic generation (SHG) phase matching capabilities. d-nb.infosyr.edu

Despite significant progress, several scientific challenges remain. A key area of ongoing research is the synthesis of new antimony(III) tartrate complexes with novel structural motifs and properties. d-nb.infosyr.edu For example, a recently discovered magnesium antimony(III) tartrate contains a novel type of antimony tartrate complex group. d-nb.infosyr.eduresearchgate.net Understanding the factors that control the assembly of these complex structures is a fundamental goal.

Furthermore, the reactivity of antimony(III) complexes, including their potential as catalysts, is an active area of exploration. mdpi.comsciencedaily.com The presence of a stereochemically active lone pair of electrons on the antimony(III) center can influence its coordination geometry and reactivity, a phenomenon that is still being actively studied. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), are increasingly being used to complement experimental studies, providing deeper insights into the electronic structure and bonding within these complex systems. researchgate.netkfupm.edu.sa The exploration of rare Sb···Sb interactions in some antimony(III) complexes is another frontier in this field. kfupm.edu.sa

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

potassium;antimony(3+);2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O6.K.H2O.Sb/c2*5-1(3(7)8)2(6)4(9)10;;;/h2*1-2,5-6H,(H,7,8)(H,9,10);;1H2;/q;;+1;;+3/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSNFJFAWGMFS-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[K+].[Sb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KO13Sb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies

Crystal Growth and Purification Techniques

The isolation of pure, well-defined crystals of potassium antimony tartrate hydrate (B1144303) is crucial for its various applications.

Slow Evaporation and Controlled Crystallization

Following the initial synthesis, the resulting aqueous solution is typically subjected to a crystallization process. Slow evaporation of the solvent (water) is a common technique to grow single crystals from the solution. researchgate.net

Controlled crystallization can be achieved by carefully managing the cooling rate of the saturated solution. After hot filtration of the reaction mixture, the filtrate is allowed to cool to room temperature. prepchem.com This gradual decrease in temperature reduces the solubility of the potassium antimony tartrate, leading to the formation of colorless crystals. prepchem.com For a higher yield, the solution can be further cooled in a refrigerator or freezer. sciencemadness.orgsciencemadness.org

For purification, recrystallization is an effective method. This involves dissolving the synthesized crystals in hot water and then allowing the solution to cool slowly, which can lead to the formation of higher purity crystals. prepchem.com The process can be repeated to enhance the purity of the final product. dtic.mil The final product is often washed with a solvent in which it is insoluble, such as absolute ethanol (B145695), to remove any remaining soluble impurities before drying. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Potassium Antimony Tartrate Hydrate | K₂(SbO)₂(C₄H₄O₆)₂·nH₂O |

| Antimony Trioxide | Sb₂O₃ |

| Potassium Hydrogen Tartrate | KHC₄H₄O₆ |

| Water | H₂O |

| Antimony Acid Sol | Not applicable (colloidal dispersion) |

| Deionized Water | H₂O |

| Absolute Ethanol | C₂H₅OH |

Recrystallization and Purity Assessment Methods

The purification of this compound is crucial for its various applications and is commonly achieved through recrystallization. A typical method involves dissolving the crude product in hot water, followed by vacuum concentration at 70-80°C until crystal precipitation begins. The pH of the solution is then adjusted to a range of 5-7 using a potassium hydrogen tartrate solution. After cooling to room temperature, the recrystallized product is washed with absolute ethanol and dried to yield a high-purity white crystalline product. google.com One patented method reports achieving a purity of 99.5% through this process. google.com

The purity of this compound can be assessed using several analytical techniques. An iodometric titration method is often employed to determine the assay, with a typical specification range of 99.0-103.0%. itwreagents.comsigmaaldrich.comsigmaaldrich.com High-performance liquid chromatography coupled to inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) can be used to determine the concentration of antimony species, including Sb(III) and Sb(V), and is also effective for analyzing metalloid concentrations in environmental samples like surface soil. sigmaaldrich.com

Additional purity specifications often include limits on impurities such as arsenic (As) and heavy metals. For pharmaceutical-grade potassium antimony tartrate, the arsenic content should be less than 0.0005% and heavy metals less than 0.0005%. google.com The loss on drying is another important parameter, typically specified as ≤2.7% when dried at 105°C. sigmaaldrich.com

The crystal structure of potassium antimony tartrate trihydrate has been investigated using three-dimensional X-ray and white radiation neutron diffraction techniques. It crystallizes in the C2221 space group with unit cell dimensions reported as a = 11.192(2) Å, b = 11.696(3) Å, and c = 25.932(5) Å. sigmaaldrich.com

Synthesis of Related Antimony(III) Tartrate Complexes and Derivatives

The synthesis of antimony(III) tartrate complexes and their derivatives is an active area of research, driven by the potential for creating novel structures with unique properties. These synthetic strategies often involve modifying the tartrate ligand, introducing other ligands to form mixed-ligand complexes, or studying the thermal decomposition pathways to produce various antimony oxides.

Ligand Modification and Substitution Strategies

Modification of the tartrate ligand or substitution with other ligands offers a pathway to new antimony(III) complexes. For instance, a series of new antimony(III) compounds have been synthesized by reacting antimony(III) ethoxide (Sb(OEt)3) with organic ligands of the type E(CH2-CH2-OH)2, where E can be NH, NMe, O, S, Se, and Te. nih.govmdpi.com These reactions yield chelate complexes where the ligand coordinates to the antimony atom in a tridentate O,E,O fashion. nih.govmdpi.com

Another approach involves the use of dithiocarbamate (B8719985) ligands. Antimony(III) complexes with dithiocarbamate ligands have been synthesized by reacting antimony(III) halides with dithiocarbamate ligands in 1:2 or 1:3 stoichiometric ratios. researchgate.net These reactions have produced complexes with five-coordinated antimony(III) in a distorted trigonal bipyramidal geometry and six-coordinated antimony(III) in a distorted octahedral geometry. researchgate.net The resulting supramolecular structures can be influenced by weak intermolecular interactions, such as Sb⋯S and S⋯S interactions or C–H⋯S weak hydrogen bonds. researchgate.net

The synthesis of different antimony(III) tartrates can also be achieved by varying the cation. For example, thallium antimony tartrate (TlSbT) was synthesized by reacting Sb2O3 with a boiling aqueous solution of thallium hydrogen tartrate. d-nb.info Similarly, magnesium antimony tartrate (MgSbT) has also been synthesized, which features a new type of antimony tartrate complex group. d-nb.info

Formation of Mixed-Ligand Antimony Complexes

The formation of mixed-ligand complexes is a key strategy in coordination chemistry to fine-tune the properties of metal complexes. In the context of antimony(III), mixed-ligand complexes have been investigated for their potential applications in various fields.

The study of ternary complexes involving a primary ligand and a secondary ligand can provide insights into the coordination behavior of the metal ion. For example, the formation of ternary complexes of Zn(II) with 1,4-bis(3-aminopropyl)-piperazine (BAPP) and various secondary ligands like amino acids, amides, or DNA constituents has been studied. nih.gov While this specific example does not involve antimony, the principles of mixed-ligand complex formation are transferable. The stability of such ternary complexes is often compared to their binary counterparts to understand the factors influencing their formation. nih.gov

In the synthesis of antimony(III) dithiocarbamate complexes, the stoichiometry of the reactants can be controlled to produce mixed-halide-dithiocarbamate complexes. For example, reacting antimony(III) halides with dithiocarbamate ligands in a 1:2 ratio can lead to the formation of complexes of the type (R2NCS2)2SbBr. researchgate.net

Thermal Decomposition Pathways and Resulting Antimony Oxide Phases

The thermal decomposition of this compound and related complexes is a method to produce various antimony oxides. When heated, this compound decomposes, emitting toxic fumes of potassium oxide and antimony. nih.govchemicalbook.com The hazardous decomposition products formed under fire conditions include carbon oxides, potassium oxides, and antimony oxide. nih.govfishersci.com

The thermal behavior of antimony trioxide (Sb2O3) itself has been studied extensively. Sb2O3 exists in two common polymorphs: the cubic α-Sb2O3 (senarmontite) and the orthorhombic β-Sb2O3 (valentinite). researchgate.net The α-Sb2O3 can transform into β-Sb2O3 upon heating. researchgate.net Further heating in the presence of air can lead to the oxidation of Sb2O3 to Sb2O4 around 500°C. researchgate.net Sb2O4 also has two polymorphic forms: α-Sb2O4 (orthorhombic) and β-Sb2O4 (monoclinic). researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Crystallographic Investigations

The precise three-dimensional arrangement of atoms in both hydrated and anhydrous forms of potassium antimony tartrate is fundamental to understanding its properties. Advanced diffraction techniques provide this insight.

Single-Crystal X-ray Diffraction Analysis of Hydrate (B1144303) and Anhydrous Forms

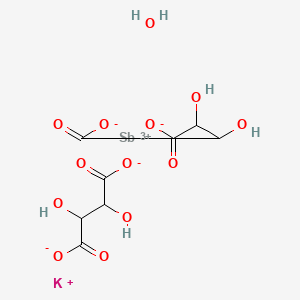

Single-crystal X-ray diffraction has been pivotal in elucidating the complex structure of potassium antimony tartrate hydrate. The core of the structure is a dimeric anion, [Sb₂(C₄H₂O₆)₂]²⁻. wikipedia.org In this dimer, two antimony(III) centers are bridged by two tartrate ligands. iucr.org Each tartrate group acts as a double bidentate ligand, coordinating to the antimony atoms through one deprotonated carboxyl oxygen and the α-hydroxyl oxygen atom. iucr.org This coordination results in a distorted square pyramidal geometry around each Sb(III) atom, with the apex of the pyramid presumed to be occupied by the unshared electron pair of the antimony atom. wikipedia.orgiucr.org The potassium cations and water molecules of crystallization are situated within this crystal lattice. wikipedia.org

Different stereoisomers and hydrate forms exhibit distinct crystal systems and unit cell parameters. The racemic form, K₂[Sb₂(C₄H₂O₆)₂]·3H₂O, crystallizes in the orthorhombic space group Pca2₁. iucr.org In contrast, the optically active d-tartrate form, K₂Sb₂(d-C₄H₂O₆)₂·3H₂O, has been reported to crystallize in the orthorhombic space group C222₁. sigmaaldrich.com While the hydrated forms have been extensively studied, detailed single-crystal structural data for the anhydrous form, K₂Sb₂(C₄H₂O₆)₂, is less prevalent in the literature. sphinxsai.comnih.gov

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity

Powder X-ray diffraction (PXRD) is a powerful and non-destructive technique used for the identification of crystalline materials and the assessment of phase purity. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" that allows for its identification when compared to reference patterns from databases.

In the context of this compound, PXRD is essential for quality control. It can verify the correct crystalline form (polymorph) and confirm the absence of crystalline impurities, such as unreacted antimony trioxide or other salt forms. For instance, a PXRD pattern of deposits from a potassium antimonyl tartrate solution clearly identified the presence of crystalline Sb and Sb₂O₃ phases, demonstrating the technique's utility in analyzing reaction products and purity. researchgate.net

Neutron Diffraction Studies of Hydrogen Bonding and Water Molecule Orientation

While X-ray diffraction is excellent for locating heavier atoms, neutron diffraction is uniquely sensitive to lighter atoms, particularly hydrogen. nih.gov This makes it the superior technique for precisely determining the positions of hydrogen atoms in water molecules and hydroxyl groups within a crystal lattice. nih.gov

A combined single-crystal X-ray and neutron diffraction study on optically active potassium antimony tartrate trihydrate (K₂Sb₂(d-C₄H₂O₆)₂·3H₂O) was conducted to fully elucidate its structure. wikipedia.orgsigmaaldrich.com The neutron diffraction data provide definitive information on the orientation of the water molecules and the intricate network of hydrogen bonds that stabilize the crystal structure. This includes the interactions between the water molecules themselves and between the water molecules and the tartrate anions, which cannot be accurately detailed by X-ray methods alone.

Temperature-Dependent Structural Phase Transitions and Dehydration Processes

Heating this compound induces structural changes due to the loss of water molecules. These dehydration processes and any subsequent phase transitions can be monitored using temperature-dependent diffraction techniques and thermal analysis methods like thermogravimetry (TG). Studies on the calcination of potassium antimony tartrate trihydrate show that it undergoes decomposition upon heating, which involves the release of its water of hydration. researchgate.net This loss of water disrupts the crystal lattice, leading to changes in the diffraction pattern and eventually the formation of new phases, such as antimony oxides at higher temperatures. sigmaaldrich.comresearchgate.net The process typically begins with the efflorescence of the transparent crystals as they lose water to the air. core.ac.uk

Comprehensive Spectroscopic Characterization

Spectroscopic techniques provide complementary information to diffraction methods by probing the vibrational modes of molecules, which are sensitive to chemical bonding, functional groups, and coordination environments.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Mode

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for analyzing the functional groups within potassium antimony tartrate and understanding how the tartrate ligand coordinates to the antimony ion. The vibrational spectra are characterized by several key absorption bands.

The broad bands in the high-frequency region (typically 3000-3600 cm⁻¹) are characteristic of the O-H stretching vibrations of the hydroxyl groups of the tartrate and the water molecules of hydration. The coordination of the hydroxyl and carboxyl groups to the antimony atom causes shifts in their vibrational frequencies compared to free tartaric acid. The strong absorption bands observed in the 1600-1700 cm⁻¹ region are assigned to the asymmetric stretching of the C=O bond in the coordinated carboxylate groups. Symmetric stretching of the carboxylate (COO⁻) typically appears at lower frequencies. The region from 900 to 1200 cm⁻¹ contains bands corresponding to C-O and C-C stretching as well as O-H deformation modes. sphinxsai.com Vibrations involving the antimony-oxygen (Sb-O) bonds occur at lower frequencies, generally below 700 cm⁻¹. sphinxsai.com

Electronic Spectroscopy (UV-Visible Absorption) for Band Gap Determination and Electronic Structure

Electronic spectroscopy, specifically UV-Visible absorption, is a fundamental technique used to probe the electronic transitions within a material. For semiconductors and insulators, this technique is crucial for determining the optical band gap (Eg), which represents the minimum energy required to excite an electron from the valence band to the conduction band.

This compound is a white crystalline powder, which indicates that it does not absorb significantly in the visible region of the electromagnetic spectrum. thermofisher.com Studies involving the use of antimony potassium tartrate (APTA) as an additive in wide-bandgap perovskite solar cells have shown that its incorporation does not notably alter the absorption profile or the band gap of the perovskite material. nih.gov This suggests that the intrinsic electronic absorption of this compound occurs in the ultraviolet region, characteristic of materials with a large band gap.

The determination of the band gap is typically achieved using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν) through the equation:

(αhν)n = A(hν - Eg)

where A is a constant, and the exponent 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis, the band gap (Eg) can be determined. youtube.com While the compound is transparent in the visible range, a precise value for its band gap from dedicated UV-Vis absorption studies on the pure material is not prominently available in the surveyed literature.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk While specific XPS studies on this compound are not detailed in the available research, the application of this technique would yield critical structural information.

An XPS analysis would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The resulting spectrum would display peaks corresponding to the core-level electrons of each element present.

For this compound, XPS analysis is expected to confirm the presence of potassium (K), antimony (Sb), oxygen (O), and carbon (C). High-resolution scans of the individual elemental peaks would provide information on their oxidation states. Of particular importance would be the Sb 3d region. The binding energy of the Sb 3d5/2 peak is characteristic of its oxidation state. For potassium antimony tartrate, this would confirm the +3 oxidation state of the antimony atom, distinguishing it from other possible states like Sb(V). The O 1s spectrum would likely be complex, with components corresponding to the different oxygen environments: the carboxylate groups, the hydroxyl groups of the tartrate, and the water of hydration.

Mössbauer Spectroscopy for Antimony Oxidation State and Site Symmetry

121Sb Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of antimony nuclei. It provides detailed information about the oxidation state, site symmetry, and chemical bonding of antimony atoms in a compound. This technique relies on the resonant absorption of gamma rays by 121Sb nuclei. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is directly related to the electron density at the nucleus and is therefore highly indicative of the oxidation state of the antimony atom. For this compound, the antimony is in the +3 oxidation state (Sb(III)), which possesses a 5s2 electron configuration. This would result in a significantly different isomer shift compared to Sb(V) compounds.

The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. A non-zero quadrupole splitting indicates a non-cubic symmetry of the electron density and ligand environment around the antimony atom. In the structure of potassium antimony tartrate, the antimony atom is coordinated by oxygen atoms from the tartrate ligand in a distorted arrangement, which would create a significant EFG and result in a large quadrupole splitting. This parameter can thus provide valuable insight into the local site symmetry of the Sb(III) center. Although theoretically powerful for this application, specific 121Sb Mössbauer spectroscopy studies on this compound were not found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tartrate Ligand

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, 1H and 13C NMR spectroscopy can provide detailed information about the tartrate ligand.

The tartrate anion in the complex has two chemically equivalent methine (CH) groups. In the 1H NMR spectrum of potassium antimonyl tartrate, these protons would give rise to a single signal, confirming their chemical equivalence in the complex structure. chemicalbook.com The exact chemical shift would be influenced by the coordination to the antimony atom and the solvent environment. A study of the interaction between potassium antimony(III) tartrate and glutathione (B108866) (GSH) using 1H NMR showed distinct signals for the tartrate protons, which allowed for the monitoring of the ligand exchange reactions. nih.gov

Similarly, the 13C NMR spectrum would provide information on the carbon framework of the tartrate ligand. Two distinct signals would be expected: one for the methine carbons and one for the carboxylate carbons. The chemical shifts of these carbons would differ from those of free tartaric acid, providing evidence of complexation with the antimony center.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| 1H | Methine (CH) | A single peak, chemical shift dependent on solvent and concentration. |

| 13C | Methine (CH) | Shifted from free tartaric acid value due to coordination. |

| 13C | Carboxylate (COO-) | Shifted from free tartaric acid value due to coordination. |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition

The TGA curve for potassium antimony tartrate trihydrate is expected to show distinct mass loss steps. The initial mass loss, occurring at temperatures typically below 150°C, corresponds to the removal of the water of hydration. For a trihydrate (·3H₂O), this process may occur in one or multiple overlapping steps. youtube.com Commercial specifications for the trihydrate indicate a loss on drying of approximately 2.7%. sigmaaldrich.com Another source indicates a loss on drying of up to 6.83% when heated to 200°C, which would encompass both dehydration and the beginning of decomposition. thermofisher.com

Following dehydration, further heating to higher temperatures leads to the decomposition of the anhydrous potassium antimony tartrate. This complex process involves the breakdown of the organic tartrate ligand, leading to the formation of various gaseous products and a solid residue, likely consisting of potassium and antimony oxides. chemicalbook.com

| Temperature Range (°C) | Process | Theoretical Mass Loss (%) for K₂Sb₂(C₄H₂O₆)₂·3H₂O |

| ~50 - 150 | Dehydration (Loss of 3 H₂O) | ~8.1% |

| > 200 | Decomposition of tartrate ligand | Significant and complex mass loss |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as phase transitions, melting, crystallization, and decomposition.

For this compound, a DSC thermogram would complement the TGA data by revealing the energetic nature of the observed transformations. The dehydration process identified by TGA would appear as one or more endothermic peaks in the DSC curve, as energy is required to break the bonds holding the water molecules within the crystal lattice.

Microscopic and Surface Characterization

The microscopic and surface characteristics of this compound, a compound with a history in medicine and various industrial applications, are crucial for understanding its crystalline nature, purity, and behavior in different environments. wikipedia.orgsciencemadness.orgnih.govguidechem.comnih.govnih.govgoogle.comspectrumchemical.commarketresearchintellect.comspectrumchemical.combteup.ac.in Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) provide invaluable insights into its morphology, nanoscale structure, and surface topography.

Scanning Electron Microscopy (SEM) for Morphology and Crystallite Size

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and estimating the crystallite size of solid materials. For this compound, which is known to form white, crystalline powders, SEM analysis can provide detailed three-dimensional images of the crystal habits. sciencemadness.orgnih.govguidechem.comgoogle.comamericanelements.comchemicalbook.comsigmaaldrich.com

Observational studies have described the compound as forming flat, triangular crystals. sciencemadness.org An SEM analysis would be instrumental in confirming this morphology, revealing details about the crystal faces, edges, and any surface imperfections. The magnification capabilities of SEM would allow for the examination of the size distribution of these crystals within a powder sample.

While specific SEM micrographs for this compound are not widely available in the reviewed literature, the typical data obtained from such an analysis would include qualitative descriptions of the crystal shape and quantitative measurements of their dimensions. This information is critical for quality control in pharmaceutical and industrial applications where particle size and shape can influence dissolution rates and reactivity.

Table 1: Potential Morphological and Size Characteristics of this compound Observable by SEM

| Parameter | Potential Observation | Significance |

| Crystal Habit | Triangular, platy crystals | Confirms macroscopic observations and provides insight into the crystal system. |

| Crystallite Size | Range from micrometers to millimeters | Affects solubility, bioavailability, and material handling properties. |

| Surface Texture | Smooth faces with some striations or step-growth features | Indicates the mechanism of crystal growth and potential surface reactivity. |

| Aggregation | Presence of agglomerated crystal clusters | Influences bulk density and flow characteristics of the powder. |

It is important to note that the actual observed morphology and crystallite size can be influenced by the synthesis method, including factors like the concentration of reactants such as potassium hydrogen tartrate and antimony trioxide, temperature, and cooling rate. wikipedia.orgsciencemadness.orggoogle.com

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers a much higher resolution than SEM, enabling the investigation of the internal structure and nanoscale features of materials. While there is a lack of specific TEM studies on this compound, the application of TEM to related antimony-containing nanoparticles and other crystalline materials highlights its potential. nih.govresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov

TEM analysis could reveal the presence of nanoscale defects within the crystals, such as dislocations or stacking faults, which can have a significant impact on the material's properties. Furthermore, if the synthesis process involves the formation of nanoparticle intermediates, TEM would be the primary technique for their characterization, providing information on their size, shape, and crystallinity. nih.govresearchgate.netmdpi.com For instance, studies on antimony oxide nanoparticles have utilized TEM to characterize their grain size and shape, which can range from quasi-spherical to polyhedral. researchgate.net

High-Resolution TEM (HRTEM) could even be used to visualize the crystal lattice of this compound, providing direct evidence of the atomic arrangement and confirming crystallographic data obtained from X-ray diffraction.

Table 2: Potential Nanoscale Structural Information of this compound from TEM Analysis

| Feature | Potential Information Provided by TEM | Relevance to Material Properties |

| Internal Defects | Visualization of dislocations, grain boundaries, and stacking faults. | Affects mechanical strength and chemical reactivity. |

| Nanoparticle Analysis | Size, shape, and distribution of any constituent nanoparticles. | Crucial for understanding novel synthesis routes and properties of nano-sized materials. |

| Crystallinity | Selected Area Electron Diffraction (SAED) patterns to confirm crystalline nature. | Verifies the long-range order of the atomic structure. |

| Lattice Fringes | HRTEM imaging of the atomic lattice planes. | Provides direct confirmation of the crystal structure and can reveal localized strain. |

Given the interest in the biological activity of antimony compounds, understanding the nanoscale structure through TEM could provide insights into its mechanisms of action.

Atomic Force Microscopy (AFM) for Surface Topography and Crystal Growth

AFM could be used to characterize the surface of this compound crystals with exceptional detail, revealing features such as terraces, steps, and etch pits. The height of these steps could be measured to determine if they correspond to single or multiple unit cells, providing fundamental insights into the crystal growth mechanism.

In-situ AFM studies could monitor the crystal growth process in real-time when a supersaturated solution of potassium antimony tartrate is introduced. This would allow for the direct observation of nucleation events and the dynamics of step advancement, leading to a deeper understanding of the crystallization kinetics. Such studies have been performed on other systems, like barite, to elucidate growth mechanisms.

Table 3: Potential Surface Characteristics and Growth Dynamics of this compound from AFM Studies

| Parameter | Information from AFM | Scientific Importance |

| Surface Roughness | Quantitative measurement of the root-mean-square (RMS) roughness. | Correlates with surface area and potential reactivity. |

| Step Height | Measurement of the height of growth steps on the crystal surface. | Reveals whether growth occurs layer-by-layer or via screw dislocations. |

| Crystal Growth Rate | In-situ measurement of the rate of step advancement and nucleation. | Provides kinetic data for modeling and controlling the crystallization process. |

| Surface Defects | Identification of screw dislocations, etch pits, and other surface imperfections. | These sites can be highly reactive and influence dissolution and growth. |

The insights gained from AFM could be invaluable for controlling the crystal quality and size distribution during the manufacturing process of this compound, which is crucial for its applications in various fields.

Coordination Chemistry and Mechanistic Studies

Elucidation of Antimony(III) Coordination Environment and Geometry.

Dimeric and Polymeric Structures in Solid and Solution Phases

In the solid state, potassium antimony tartrate hydrate (B1144303) exists as a dimeric complex with the formula K₂[Sb₂(C₄H₂O₆)₂]·3H₂O. sigmaaldrich.com These dimeric units can further assemble into more complex structures. For instance, the slow evaporation of aqueous solutions containing potassium antimony tartrate and various metal salts can lead to the formation of infinite chains or layered structures. researchgate.netresearchgate.net In these polymeric arrangements, the antimony tartrate dimers are linked by the additional metal ions, creating extended one-dimensional chains or two-dimensional layers. researchgate.netresearchgate.net The nature of the resulting polymeric structure is dependent on the specific metal ion used. For example, with divalent metal ions, infinite chains are commonly observed, while the use of lithium nitrate (B79036) can result in the formation of homochiral layers. researchgate.netresearchgate.net

The structure in the solution phase is more dynamic. While the dimeric unit is considered the core complex, its stability and speciation are dependent on factors such as pH and the presence of other coordinating ligands.

Solution-Phase Speciation and Stability Constants

In aqueous solution, the speciation of potassium antimony tartrate is complex and pH-dependent. The dimeric antimony tartrate anion can undergo various equilibria, including dissociation and protonation reactions. The stability of the complex is a key parameter in understanding its behavior in solution.

Studies involving competition reactions with other ligands, such as glutathione (B108866) (GSH), have provided insights into the stability of antimony(III) complexes. nih.gov For instance, the stability constant for the formation of [Sb(GS)₃] has been determined, indicating a high thermodynamic stability for this complex. nih.gov This suggests that in a biological context, where glutathione is abundant, the tartrate ligands may be displaced.

Table 1: Stability Constants of Antimony(III) Complexes

| Complex | Log K | Conditions |

| [Sb(GS)₃] | 25 | I = 0.1 M, 298 K |

Data sourced from a study on the complexation of potassium antimony(III) tartrate with glutathione. nih.gov

Ligand Exchange Reactions and Complexation Equilibria

Ligand exchange reactions are fundamental to the chemistry of potassium antimony tartrate in solution. chemguide.co.uklibretexts.orglibretexts.org The tartrate ligands can be substituted by other ligands, leading to the formation of new complexes. The equilibrium of these reactions is governed by the relative stability of the complexes and the concentration of the competing ligands.

A notable example is the reaction with glutathione (GSH), a tripeptide. nih.gov NMR spectroscopy and electrospray ionization mass spectrometry have shown that the deprotonated thiol group of the cysteine residue in GSH is the primary binding site for Sb(III), forming a kinetically labile [Sb(GS)₃] complex. nih.gov Despite the high thermodynamic stability of the antimony-glutathione complex, the exchange of GSH between its free and bound forms is facile and pH-dependent. nih.gov This rapid exchange is significant for the transport and biological activity of antimony compounds. nih.gov

Investigation of Reaction Mechanisms in Catalytic Processes

Potassium antimony tartrate and its derivatives have been investigated as catalysts in various chemical transformations. For example, catalysts derived from the thermal decomposition of potassium antimony tartrate hydrate have shown activity in biodiesel production through transesterification. researchgate.net The decomposition process yields antimony oxides, such as Sb₂O₃, which exhibit catalytic properties. researchgate.net

Understanding the reaction mechanism in these catalytic processes is crucial for optimizing catalyst performance. researchgate.net Techniques like in-situ Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to monitor the reaction progress and identify key intermediates. researchgate.net For the transesterification reaction, these methods allow for the determination of biodiesel content and provide insights into the reaction kinetics and the role of the catalyst in facilitating the conversion of triglycerides to fatty acid methyl esters. researchgate.net The catalytic cycle likely involves the coordination of the reactants to the antimony center, followed by a series of steps leading to the final products.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and bonding characteristics of potassium antimony tartrate hydrate (B1144303). These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

Electronic Density Distribution and Frontier Orbitals

The electronic density distribution in potassium antimony tartrate hydrate is characterized by significant charge separation. The potassium ion exists as a cation, while the antimony tartrate moiety is an anion. Within the tartrate ligand, the carboxylate groups are deprotonated, leading to a negative charge that is delocalized over the oxygen atoms. The antimony atom is in a +3 oxidation state and is coordinated to the tartrate ligand.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of the compound. The HOMO is typically localized on the carboxylate oxygen atoms of the tartrate ligand, indicating that these are the most likely sites for electrophilic attack. The LUMO, on the other hand, is often centered on the antimony atom, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the chemical stability of the molecule.

Vibrational Frequency Prediction and Assignment

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the observed spectral bands to specific molecular motions. These calculations can accurately predict the stretching and bending frequencies of the various functional groups present in the molecule, such as the C-H, C-O, C=O, and O-H bonds of the tartrate ligand, as well as the Sb-O bonds. Discrepancies between calculated and experimental frequencies can often be reconciled by applying scaling factors to the theoretical data.

Prediction of Spectroscopic Properties from First Principles

Computational methods allow for the prediction of various spectroscopic properties from first principles. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the structure of the compound in solution. Similarly, theoretical calculations can predict the electronic transitions responsible for the features observed in UV-Visible absorption spectra. The calculated spectroscopic parameters are highly sensitive to the molecular geometry and electronic environment, making them valuable for structural elucidation.

Computational Modeling of Crystal Packing and Lattice Energies

The solid-state structure of this compound can be investigated using computational modeling techniques. These methods can predict the arrangement of molecules in the crystal lattice and calculate the lattice energy, which is a measure of the stability of the crystal structure. By comparing the computationally predicted crystal structure with experimental X-ray diffraction data, the accuracy of the computational model can be validated. These models can also be used to explore polymorphism, the ability of a compound to exist in more than one crystal form.

Reaction Pathway Elucidation and Transition State Analysis for Chemical Transformations

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathway from reactants to products. This includes locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For this compound, these methods can be used to study its decomposition pathways, its reactions with other molecules, and its role as a catalyst or reactant in various chemical transformations.

Advanced Analytical Methodologies and Environmental Speciation

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly when coupled with highly sensitive detectors, is a cornerstone for the speciation of antimony. These hyphenated techniques allow for the physical separation of different antimony compounds, such as the distinction between inorganic Sb(III) and pentavalent antimony (Sb(V)), as well as organometallic forms, before their individual quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating antimony species. When interfaced with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), it provides a robust method for the speciation of Sb(III), Sb(V), and organometallic species like trimethylantimony (B1201520) dichloride (TMSbCl₂). researchgate.netosti.gov Anion-exchange chromatography is frequently used, with detection limits for antimony species reaching as low as 5 ng/L. researchgate.netosti.govdeepdyve.com However, challenges such as low chromatographic recovery for certain antimony species in complex environmental or biological samples can occur due to the formation of macromolecules. rsc.org To counteract this, sample pretreatment involving acidic hydrolysis with agents like hydrochloric acid in the presence of chelating ligands such as EDTA or citrate (B86180) can stabilize the trivalent state of antimony and improve recovery. rsc.org

Coupling HPLC with Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS) is another effective approach. This method has been successfully applied to the speciation of antimony in plant materials after extraction. nih.gov For direct quantification of potassium antimony tartrate, a reversed-phase HPLC method can be utilized where the antimony complex is extracted and then analyzed, with detection limits reported at 20 ng. nih.gov

A novel method combining HPLC with multicollector ICP-MS (MC-ICP-MS) and using hydride generation as an interface allows for the simultaneous online determination of the isotopic compositions of different antimony species. acs.org This advanced technique can achieve high precision for isotopic analysis of both Sb(III) and Sb(V) from a single run, which is invaluable for studying isotopic fractionation in environmental processes. acs.org

Table 1: Performance of various HPLC-based methods for antimony speciation.

| Technique | Species Analyzed | Detection Limit | Reference |

|---|---|---|---|

| HPLC-ICP-MS | Sb(III), Sb(V), TMSbCl₂ | 5 ng/L | researchgate.netosti.gov |

| Reversed-phase HPLC | Potassium antimony tartrate | 20 ng | nih.gov |

| HPLC-MC-ICP-MS | Sb(III), Sb(V) (isotopic) | 0.5 ng (Sb(III)), 5 ng (Sb(V)) | acs.org |

| IC-HG-AFS | Antimony species in plants | Not Specified | nih.gov |

Ion chromatography (IC), especially when coupled with detectors like ICP-MS, is a fundamental technique for the speciation of metals, including antimony. thermofisher.comthermofisher.com This method separates ionic species based on their charge, making it ideal for distinguishing between different oxidation states of antimony, such as antimonite (Sb(III)) and antimonate (B1203111) (Sb(V)). thermofisher.comnih.gov Anion-exchange chromatography is a common approach, capable of separating Sb(III), Sb(V), and trimethyl antimony(V) in under eight minutes. nih.gov

The mobile phase composition is critical for effective separation. A typical mobile phase might consist of ethylenediaminetetraacetic acid (EDTA) and potassium hydrogen phthalate (B1215562) (KHP) in a methanol/water mixture, with the pH adjusted to control the elution of the different species. nih.gov The use of a metal-free fluidic path in IC systems is particularly advantageous for trace metal speciation analysis as it prevents contamination. thermofisher.com When coupled with ICP-MS, this technique has achieved detection limits in the range of 0.012–0.032 ng/mL for various antimony species. nih.gov

Table 2: IC-ICP-MS Method for Antimony Speciation

| Parameter | Details | Reference |

|---|---|---|

| Technique | Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) | nih.gov |

| Stationary Phase | Anion exchange column (Hamilton PRP-X100) | nih.gov |

| Species Separated | Antimonite [Sb(III)], Antimonate [Sb(V)], Trimethyl antimony(V) (TMeSb) | nih.gov |

| Separation Time | < 8 minutes | nih.gov |

| Detection Limits | 0.012–0.032 ng/mL | nih.gov |

| Relative Standard Deviations (RSD) | 2.2–2.8% | nih.gov |

Frontal Chromatography coupled with ICP-MS (FC-ICP-MS) is an emerging and innovative approach for rapid elemental speciation analysis. mdpi.comnih.govepa.gov This technique is particularly advantageous due to its short analysis time and simple instrumental setup. epa.govnih.gov A recent study demonstrated the successful application of FC-ICP-MS for the rapid speciation of Sb(III) and Sb(V) in water, achieving an analysis time of just 150 seconds. mdpi.comnih.gov

The method typically employs a strong cation-exchange resin as the stationary phase, which effectively separates Sb(III) and Sb(V) in an acidic environment. nih.gov Through systematic optimization using multivariate data analysis, the FC-ICP-MS method has achieved impressively low detection limits, below 1 ng/kg. mdpi.comnih.gov This high sensitivity and speed make it a powerful tool for environmental monitoring, such as studying the leaching of antimony from materials like polyethylene (B3416737) terephthalate (B1205515) (PET) plastics. mdpi.comnih.gov The technique has proven effective in not only quantifying the total amount of antimony released but also in characterizing the nature of the leached species. mdpi.comnih.gov

Electroanalytical Methods for Antimony Detection and Oxidation States

Electroanalytical methods offer a sensitive and cost-effective alternative to spectrometric techniques for the determination of antimony, particularly at trace levels. These methods are based on the electrochemical properties of antimony, allowing for its quantification and the differentiation of its oxidation states.

Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical technique used for the trace analysis of heavy metals, including antimony. nih.govacs.orgmetrohm.commetrohm.com The method involves a preconcentration step where antimony is deposited onto a working electrode, followed by a stripping step where the deposited antimony is oxidized and the resulting current is measured. nih.govacs.org Differential pulse anodic stripping voltammetry (DPASV) using a mercury film screen-printed electrode has been optimized for the determination of Sb(III). nih.gov

This technique can achieve a very low detection limit for Sb(III), calculated at 1.27 × 10⁻⁸ M, with a linear range between 0.99 × 10⁻⁸ M and 8.26 × 10⁻⁸ M. nih.govresearchgate.net The procedure demonstrates good repeatability and reproducibility, with relative standard deviations of 3.81% and 5.07%, respectively. nih.govresearchgate.net ASV has been successfully applied to determine antimony levels in various samples, including pharmaceutical preparations and seawater. nih.gov The use of an antimony film electrode (SbFE) has also been explored as a "mercury-free" alternative, showing remarkable performance in acidic solutions (pH ≤ 2). acs.org

Table 3: Performance of Anodic Stripping Voltammetry for Sb(III) Determination

| Parameter | Value | Reference |

|---|---|---|

| Technique | Differential Pulse Anodic Stripping Voltammetry (DPASV) | nih.gov |

| Working Electrode | Mercury film screen-printed electrode | nih.gov |

| Detection Limit for Sb(III) | 1.27 × 10⁻⁸ M | nih.govresearchgate.net |

| Linear Range | 0.99 × 10⁻⁸ – 8.26 × 10⁻⁸ M | nih.govresearchgate.net |

| Repeatability (RSD) | 3.81% | nih.govresearchgate.net |

| Reproducibility (RSD) | 5.07% | nih.govresearchgate.net |

Spectrometric Methods for Total Antimony and Speciation

Spectrometric methods are widely used for the determination of total antimony concentration and for speciation analysis when coupled with separation techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are among the most powerful tools in this category. researchgate.netnih.gov

ICP-MS is an ultra-sensitive and selective method capable of quantifying elements at parts-per-trillion levels. nih.gov It can detect nearly every element in the periodic table and is used for the determination of total antimony after sample digestion. nih.govspringernature.com For total antimony analysis in soil, for instance, a microwave-assisted acid digestion using nitric acid, hydrogen peroxide, and hydrofluoric acid is performed before determination by ICP-MS.

For speciation, spectrometric methods are often the detection end of a hyphenated system. As discussed previously, HPLC-ICP-MS is a benchmark technique for separating and quantifying different antimony species. Similarly, LC-ICP-OES provides a reliable, albeit less sensitive, method for the direct and simultaneous separation and quantification of Sb(III) and Sb(V). nih.gov The detection limits for LC-ICP-OES range from 24.9 to 32.3 μg/L for Sb(III) and 36.2 to 46.0 μg/L for Sb(V). nih.gov

Hydride Generation-Atomic Absorption Spectrometry (HG-AAS) is another spectrometric technique used for antimony analysis. It can determine total antimony after a reduction step (e.g., with potassium iodide) or selectively measure Sb(III) by adjusting reaction conditions (e.g., using citric acid). nih.gov The concentration of Sb(V) is then calculated by the difference between the total antimony and Sb(III) content. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively coupled plasma-optical emission spectrometry (ICP-OES) is a robust technique for the determination of the total antimony content. rsc.orgresearchgate.net It is frequently employed for analyzing samples with higher concentrations of antimony, such as in lead-antimony alloys, where antimony is a key component influencing the alloy's physical properties. rsc.orgresearchgate.net For accurate and precise measurements, an internal standard, such as cadmium, can be used to compensate for matrix effects. rsc.orgresearchgate.net

The coupling of liquid chromatography (LC) with ICP-OES (LC-ICP-OES) allows for the speciation of antimony, specifically separating and quantifying trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)). nih.govnih.govarizona.edu This hyphenated technique provides a simple and reliable method for the direct and simultaneous analysis of these species in aqueous samples. nih.govarizona.edu The sensitivity of the method can be influenced by the specific emission wavelength used for detection, with some wavelengths providing higher intensity responses for certain species. nih.gov While the typical limit of detection (LOD) for total antimony by ICP-OES is around 50 μg/L, coupling it with hydride generation (HG) can significantly improve this, allowing for the determination of trace amounts. nih.gov

Table 1: Performance of LC-ICP-OES for Antimony Speciation This table is interactive. You can sort and filter the data by clicking on the column headers.

| Analyte | Wavelength (nm) | Limit of Detection (μg/L) | Limit of Quantification (μg/L) |

|---|---|---|---|

| Sb(III) | 206.834 | 32.3 | - |

| Sb(V) | 206.834 | 46.0 | - |

| Sb(III) | 217.582 | 24.9 | 80.7 |

| Sb(V) | 217.582 | 36.2 | 49.9 |

| Sb(III) | 231.146 | - | - |

| Sb(V) | 231.146 | - | - |

Data sourced from a study on LC-ICP-OES for antimony speciation analysis in liquid samples. nih.govarizona.edu

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively coupled plasma-mass spectrometry (ICP-MS) offers superior sensitivity and selectivity compared to ICP-OES, enabling the measurement of trace and ultra-trace levels of antimony. nih.govnih.gov This makes it a powerful tool for quantifying antimony in various biological and environmental samples. nih.govnih.gov The technique's wide dynamic range and high throughput are particularly advantageous for clinical and environmental monitoring. nih.govnih.gov

For speciation analysis, high-performance liquid chromatography (HPLC) is commonly coupled with ICP-MS (HPLC-ICP-MS). mdpi.comdtu.dkrsc.org This combination allows for the separation and quantification of different antimony species, including inorganic forms like Sb(III) and Sb(V), as well as organometallic species. mdpi.comdtu.dkrsc.org A significant challenge in the chromatographic analysis of antimony is the potential for low recovery of Sb(V) due to the formation of polymeric species. dtu.dkrsc.org Acidic hydrolysis of these polymers prior to analysis can improve quantitative recovery. dtu.dkrsc.org

A non-chromatographic approach for inorganic antimony speciation involves multisyringe flow injection analysis (MSFIA) coupled with online hydride generation (HG) and ICP-MS detection. mdpi.com This automated method first quantifies Sb(III) after chemical vapor generation, followed by the determination of total antimony after pre-reduction of Sb(V) to Sb(III), with Sb(V) concentration calculated by the difference. mdpi.com

Table 2: ICP-MS Method Performance for Antimony Speciation This table is interactive. You can sort and filter the data by clicking on the column headers.

| Parameter | Value |

|---|---|

| Limit of Detection (Sb(III)) | 0.016 µg L⁻¹ |

| Linear Range | 0.053 to 5.0 µg L⁻¹ |

| Analysis Frequency | 30 h⁻¹ |

| Recovery | 90% to 111% |

| Precision (RSD) | 1.4% |

Data from a study on a non-chromatographic MSFIA-HG-ICP-MS methodology. mdpi.com

Hydride Generation Atomic Fluorescence Spectrometry (HG-AFS)

Hydride generation atomic fluorescence spectrometry (HG-AFS) is a highly sensitive and cost-effective technique for the determination of antimony, particularly at trace and ultra-trace levels in environmental samples. scielo.brscite.aihep.com.cnresearchgate.net This method is based on the conversion of antimony to its volatile hydride (stibine, SbH₃), which is then detected by atomic fluorescence. scielo.brscite.aihep.com.cnresearchgate.net HG-AFS is particularly well-suited for the speciation of inorganic antimony, as Sb(III) is readily converted to stibine (B1205547) under specific conditions, while Sb(V) requires a pre-reduction step. scielo.brscite.aihep.com.cn

The selective generation of stibine from Sb(III) allows for its direct determination, while total inorganic antimony can be measured after reducing Sb(V) to Sb(III). hep.com.cn The difference between the total inorganic antimony and the Sb(III) concentration gives the Sb(V) concentration. mdpi.com To prevent interference from Sb(V) during the determination of Sb(III), masking agents such as citric acid or sodium fluoride (B91410) can be used to inhibit the hydride generation from Sb(V). hep.com.cn

The coupling of high-performance liquid chromatography (HPLC) with HG-AFS (HPLC-HG-AFS) provides a powerful tool for the separation and quantification of different antimony species. rsc.orgrsc.orgnih.gov

Table 3: HG-AFS Method Performance for Inorganic Antimony Speciation This table is interactive. You can sort and filter the data by clicking on the column headers.

| Parameter | Value |

|---|---|

| Limit of Detection | 9 ng L⁻¹ |

| Limit of Quantification | 30 ng L⁻¹ |

| Precision (RSD) | < 5% |

Data from a study on the determination of inorganic antimony species in natural waters using HG-AFS. scielo.brresearchgate.net

Speciation Analysis in Environmental Matrices

The speciation of antimony in environmental matrices is critical because the toxicity and mobility of antimony are highly dependent on its chemical form, with Sb(III) generally being more toxic and mobile than Sb(V). dtu.dkrsc.orgpsanalytical.com

Water, Sediment, and Soil Samples

In water samples , antimony speciation analysis is crucial for assessing water quality and understanding the impact of anthropogenic activities. scielo.brresearchgate.net Studies have shown that in natural surface waters, both Sb(III) and Sb(V) can be present, with concentrations varying depending on the level of urban influence. scielo.br In some cases, Sb(V) is the predominant species. mdpi.com

For sediment and soil samples , the extraction of antimony species is a critical first step. researchgate.nettandfonline.comnih.gov The choice of extractant is crucial to ensure quantitative recovery without altering the original speciation. nih.govresearchgate.net A mixture of citric acid and EDTA has been found to be effective for extracting antimony from soils. In many soil and sediment environments, Sb(V) is the dominant and more stable form, although Sb(III) can be present, particularly in more acidic and organic-rich soils. nih.gov The interaction of antimony with soil components like iron and aluminum oxides and organic matter significantly influences its mobility. tandfonline.comnih.gov

Analytical Challenges and Method Validation for Environmental Samples

A primary challenge in the speciation analysis of antimony in environmental samples is the potential for species transformation during sample collection, storage, and analysis. dtu.dkrsc.orgresearchgate.net Sb(III) is susceptible to oxidation to Sb(V), especially in oxic aqueous solutions. dtu.dk The use of chelating agents like EDTA or citrate can help stabilize Sb(III). dtu.dkrsc.org

Another significant challenge is the low recovery of antimony from chromatographic columns, which has been attributed to the formation of polymeric Sb(V) species. dtu.dkrsc.orgresearchgate.net Methodologies to break down these polymers, such as acidic hydrolysis, are necessary for accurate quantification. dtu.dkrsc.org

Method validation is essential to ensure the accuracy and reliability of speciation data. This includes assessing parameters such as linearity, limits of detection and quantification, precision, and accuracy. nih.govarizona.edumdpi.comscielo.br The use of certified reference materials (CRMs) is crucial for validating the accuracy of the analytical methods. scielo.brresearchgate.net Spike recovery experiments are also performed to evaluate the influence of the sample matrix on the analytical results. mdpi.comhep.com.cn

Development of Standard Reference Materials for Antimony Speciation

The availability of certified reference materials (CRMs) is fundamental for the quality control and validation of analytical methods for antimony determination and speciation. publications.gc.capublications.gc.canist.govsigmaaldrich.comsigmaaldrich.comresearchgate.net CRMs are materials with well-characterized and certified concentrations of specific elements or species. nist.gov

For total antimony analysis, various CRMs are available, including standard solutions and solid matrices like ores and soils. publications.gc.capublications.gc.canist.govsigmaaldrich.comsigmaaldrich.com These are used to calibrate instruments and verify the accuracy of analytical procedures. nist.gov For instance, NIST SRM 3102a is a standard solution of antimony intended for use as a primary calibration standard. nist.gov The Canadian Certified Reference Materials Project (CCRMP) has developed an antimony ore, CD-1, as a compositional reference material. publications.gc.capublications.gc.ca

However, the development of CRMs for antimony speciation is more challenging due to the potential instability of the different antimony species. There is a recognized need for more speciation-specific CRMs to support the validation of analytical methods for Sb(III), Sb(V), and other antimony compounds in various environmental and biological matrices. The lack of suitable CRMs for speciation analysis is a limiting factor in advancing the field. researchgate.net

Applications in Chemical Sciences and Material Science

Catalytic Applications in Chemical Transformations

Potassium antimony tartrate and its derivatives are effective catalysts in several important chemical processes. The antimony center can act as a Lewis acid, facilitating reactions such as esterifications and polymerizations.

Research has demonstrated the potential of catalysts derived from potassium antimony (III) tartrate hydrate (B1144303) for the production of biodiesel through the transesterification of vegetable oils. wikipedia.org In this process, the parent compound is thermally decomposed to produce various antimony oxides, such as antimony trioxide (Sb₂O₃), KSb₃O₅, K₀.₅₁Sb₀.₆₇IIISb₂VO₆.₂₆, and KSbO₃. wikipedia.org These resulting materials have been shown to be active catalysts for the transesterification reaction, which converts triglycerides from oils into fatty acid methyl esters (FAME), the primary component of biodiesel. wikipedia.org The effectiveness of these catalysts highlights a pathway for utilizing this antimony compound in the green chemistry sector. wikipedia.org

| Catalyst Derived from Potassium Antimony Tartrate | Application |

| Antimony Trioxide (Sb₂O₃) | Transesterification for biodiesel production |

| Potassium Antimony Oxides (KSbO₃, etc.) | Transesterification for biodiesel production |

Antimony compounds, including potassium antimony tartrate, have long been employed as catalysts in the polymer industry. A prominent example is the use of antimony compounds as polycondensation catalysts in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net The antimony catalyst, often formed in situ from the reaction with ethylene (B1197577) glycol, facilitates the intermolecular condensation that builds the polymer chains. researchgate.net

Beyond polymerization, potassium antimony tartrate is a versatile chemical raw material. It serves as a mordant or color-fixing agent in the textile and leather industries, where it helps to bind dyes to fabrics. google.comchemicalland21.com It is also used as an additive in the electroplating industry and in the manufacturing of certain pigments. google.com

The catalytic applications of antimony tartrates can be classified as either homogeneous or heterogeneous, depending on the phase of the catalyst relative to the reactants.

Homogeneous Catalysis: In the production of polyethylene terephthalate (PET), antimony catalysts are considered homogeneous. researchgate.net The catalyst, typically an antimony glycolate (B3277807) complex, is soluble in the reaction medium, meaning the catalyst and reactants exist in the same liquid phase. researchgate.net This allows for high interaction between the catalyst and the polymer chain ends, but can make catalyst recovery more complex. researchgate.netsciencemadness.org

Heterogeneous Catalysis: In contrast, when catalysts are prepared by the thermal decomposition of potassium antimony tartrate for biodiesel production, the resulting antimony oxides are solids. wikipedia.org These solid catalysts are in a different phase from the liquid oil and alcohol reactants, classifying the process as heterogeneous catalysis. A key advantage of this approach is the straightforward separation of the catalyst from the reaction mixture by filtration, allowing for easier recovery and reuse. sciencemadness.org

| Catalysis Type | Phase Relationship | Application Example with Antimony Tartrates | Advantage | Disadvantage |

| Homogeneous | Catalyst and reactants in the same phase (liquid) | PET Polycondensation researchgate.net | High interaction between catalyst and reactants sciencemadness.org | Catalyst separation can be difficult and expensive acs.org |

| Heterogeneous | Catalyst and reactants in different phases (solid/liquid) | Biodiesel Transesterification wikipedia.org | Easy separation and recovery of the catalyst sciencemadness.org | Reaction may be limited by catalyst surface area sciencemadness.org |

Role as an Analytical Reagent

Potassium antimony tartrate hydrate is recognized as an ACS grade reagent, signifying its high purity and suitability for use in analytical laboratory procedures. aquaphoenixsci.comspectrumchemical.com Its applications in this field are primarily based on the redox activity of the antimony (III) ion and its ability to form stable complexes.

The compound is a primary standard and analyte in redox titrimetry. The assay of potassium antimony tartrate itself is commonly performed via iodometric titration. acs.org In this direct titration, a standardized iodine solution is used to oxidize the trivalent antimony (Sb³⁺) to its pentavalent state (Sb⁵⁺) in a mildly alkaline medium. youtube.com The endpoint is typically detected by the appearance of a persistent blue color with a starch indicator. acs.orgyoutube.com

Beyond its own analysis, it is used in methods for detecting other cations. A notable example is its use in a standard test for arsenic (As). The ACS specifications for potassium antimony tartrate include a test for arsenic impurity, where the sample is dissolved in hydrochloric acid and treated with stannous chloride. acs.org The resulting color is compared to a standard to quantify the arsenic content, demonstrating the reagent's role in cation analysis. acs.org

The tartrate portion of the compound is an effective complexing agent, which is a substance that can form stable complexes with metal ions. This property is crucial in various analytical procedures to keep ions in solution and prevent their precipitation. For instance, during the iodometric titration of antimony, potassium sodium tartrate is often added to the solution. acs.org This prevents the hydrolysis of antimony ions and the precipitation of basic antimony salts, which would otherwise interfere with the accuracy of the titration. youtube.com

Furthermore, the anion of potassium antimony tartrate is known as a "resolving agent." wikipedia.org This indicates its application in the separation of enantiomers (chiral isomers). By reacting with a racemic mixture, it can form diastereomeric salts which have different physical properties (like solubility), allowing them to be separated. This is a fundamental technique in stereochemistry and the purification of chiral compounds.

Precursor in Advanced Materials Synthesis.

Precursor in Advanced Materials Synthesis

The compound is a valuable starting material, or precursor, for creating more complex materials, particularly antimony oxides and mixed metal oxides. Its structure allows for the controlled release and reaction of antimony upon thermal decomposition or hydrothermal treatment.

This compound is effectively used as a single-source precursor for the synthesis of various antimony oxides. Through hydrothermal methods, antimony trioxide (Sb₂O₃) can be prepared from it. wikipedia.org A solution-phase synthetic route at room temperature, using potassium antimony tartrate and ammonia (B1221849) solution, has been successfully employed to produce gram-scale quantities of Sb₂O₃ octahedron microcrystals.

Furthermore, thermal decomposition of this compound yields different potassium antimony oxides depending on the temperature. wikipedia.org Calcination at temperatures ranging from 300 to 800°C produces mixed oxides of potassium and antimony, with the specific phase of the resulting material, such as KSb₃O₅ or KSbO₃, being dependent on the calcination temperature. wikipedia.org For example, heating the compound to 300°C results in a dense structure, which transforms upon further heating to 500°C and 800°C. wikipedia.org This method is notable as the direct solid-state preparation of certain phases, like KSb₃O₅, can be unsuccessful under identical conditions, highlighting the advantage of using potassium antimony tartrate as a precursor. wikipedia.org

The thermal decomposition process involves several stages, with thermogravimetric analysis (TG) showing mass loss in three distinct regions, ultimately leading to the formation of characteristic Sb-O bands in the resulting oxides. wikipedia.org

| Target Material | Synthesis Method | Precursor | Key Findings | Reference |

|---|---|---|---|---|

| Antimony Trioxide (Sb₂O₃) | Hydrothermal Method | This compound | Successful synthesis of Sb₂O₃ microcrystals. | wikipedia.org |

| Potassium Antimony Oxides (KSbO₃, KSb₃O₅) | Thermal Decomposition | This compound | Product formation is temperature-dependent; various phases can be obtained by altering calcination temperature. | wikipedia.org |

| Mixed Potassium Antimony Oxides | Calcination (300-800°C) | This compound | The structure of the resulting mixed oxide varies with the calcination temperature. | wikipedia.org |

Integration into Perovskite Materials for Photovoltaics

In the burgeoning field of photovoltaics, particularly perovskite solar cells (PSCs), potassium antimony tartrate (referred to as APTA in some studies) has emerged as a key additive. wikipedia.orgsciencemadness.org Wide-bandgap (WBG) perovskites are crucial for developing efficient tandem solar cells, but they often suffer from significant open-circuit voltage loss due to phase segregation and non-radiative recombination. wikipedia.org

The addition of potassium antimony tartrate to the perovskite precursor solution acts as a multifunctional additive. wikipedia.orgsciencemadness.org It helps to stabilize the perovskite structure by coordinating with unbonded lead and inhibiting halogen migration. wikipedia.org This leads to several beneficial effects:

Suppression of non-radiative recombination. wikipedia.org

Inhibition of light-induced phase segregation. wikipedia.org

Improved energy band alignment. wikipedia.orgsciencemadness.org

These improvements have resulted in the fabrication of wide-bandgap perovskite solar cells with a champion photoelectric conversion efficiency of 20.35% and reduced hysteresis. wikipedia.orgsciencemadness.org These enhanced cells can maintain 80% of their initial efficiency after 1,000 hours under continuous illumination. wikipedia.orgsciencemadness.org The successful use of this additive has enabled the creation of a four-terminal perovskite/perovskite tandem solar cell with an efficiency of over 26%. wikipedia.orgsciencemadness.org This demonstrates a viable path toward highly efficient and stable tandem solar cells. sciencemadness.org

| Application Area | Compound Role | Observed Effects | Resulting Improvement | Reference |

|---|---|---|---|---|

| Wide-Bandgap Perovskite Solar Cells (PSCs) | Multifunctional Additive (APTA) | Suppresses non-radiative recombination, inhibits phase segregation, improves band alignment. | PCE of 20.35%; enhanced stability; enabled tandem cell with >26% efficiency. | wikipedia.orgsciencemadness.org |

Doping Agent in Semiconductor Technologies

Antimony is a well-established n-type dopant for silicon and other semiconductors. nih.gov It is used to intentionally introduce impurities into an intrinsic semiconductor to modify its electrical and optical properties. nih.gov Doping with antimony increases the number of free electrons, thereby enhancing the material's conductivity. sigmaaldrich.com

While elemental antimony or antimony trioxide are common sources, the principles of antimony doping are relevant. sciencemadness.orgyoutube.com Antimony is particularly desirable for creating "buried layers" in semiconductor devices because it has a small diffusion coefficient compared to other n-type dopants like phosphorus and arsenic. youtube.com This means it tends to stay in place during subsequent high-temperature manufacturing steps, allowing for well-controlled and abrupt junctions. nih.gov Heavy doping with antimony is crucial for power devices. nih.gov

Potassium antimony tartrate, as a soluble and handleable source of antimony, presents potential as a precursor for dopant sources. Its decomposition can yield antimony oxides which are used in the creation of dopant sources for silicon wafers. youtube.com For instance, a dopant source can be created by reacting antimony trioxide with elemental silicon particles to form a fused, amorphous matrix of silicon-oxygen-dopant atoms that slowly evolves antimony for doping processes. youtube.com

Non-Linear Optical (NLO) Properties and Materials Development

Non-linear optical (NLO) materials are crucial for applications in laser technology, optical data storage, and telecommunications. Potassium antimony tartrate has been identified as a semi-organic crystal with significant NLO properties. wikipedia.org

Research has confirmed that single crystals of potassium antimony tartrate, grown from an aqueous solution using the slow evaporation technique, exhibit second-harmonic generation (SHG). wikipedia.org SHG is a non-linear optical process in which photons interacting with a nonlinear material are effectively "combined" to form new photons with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. The NLO test on potassium antimony tartrate crystals confirms the generation of a second-harmonic signal. wikipedia.org